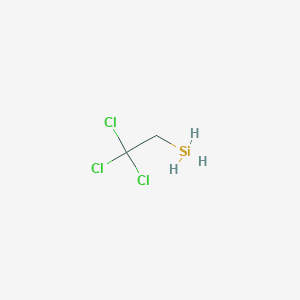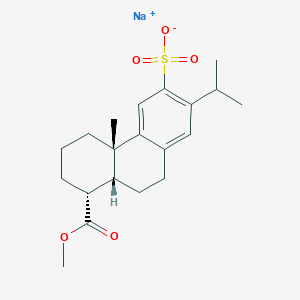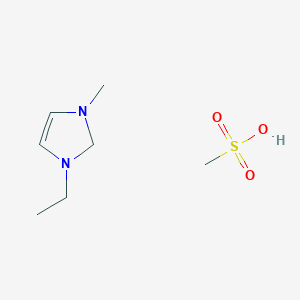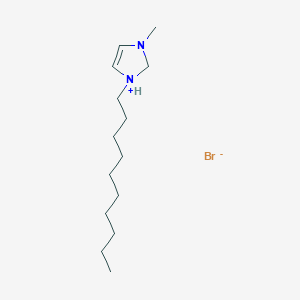
1H-Imidazolium, 1-decyl-3-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazolium, 1-decyl-3-methyl-, bromide is a type of imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-decyl-3-methyl-, bromide typically involves the alkylation of 1-methylimidazole with 1-bromodecane. The reaction is carried out in a solvent such as acetonitrile or acetone, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
1H-Imidazolium, 1-decyl-3-methyl-, bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with various metal ions, which can alter its properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver salts (e.g., silver nitrate) to facilitate the exchange of the bromide ion.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired outcome.
Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride are often used to form complexes with the imidazolium cation.
Major Products
Substitution Reactions: The major products are new ionic liquids with different anions.
Oxidation and Reduction: Products vary depending on the specific redox reaction but can include oxidized or reduced forms of the imidazolium cation.
Complexation: The major products are metal-imidazolium complexes, which have unique properties and applications.
科学研究应用
1H-Imidazolium, 1-decyl-3-methyl-, bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Imidazolium, 1-decyl-3-methyl-, bromide involves its interaction with various molecular targets:
Molecular Targets: The imidazolium cation can interact with proteins, nucleic acids, and cell membranes, affecting their structure and function.
Pathways Involved: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
相似化合物的比较
1H-Imidazolium, 1-decyl-3-methyl-, bromide can be compared with other imidazolium-based ionic liquids:
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Butyl-3-methylimidazolium chloride: Shorter alkyl chain, resulting in lower hydrophobicity and different applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Different anion, affecting its ionic conductivity and electrochemical applications.
These comparisons highlight the unique properties of this compound, such as its balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications.
属性
IUPAC Name |
1-decyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKRIWWRHEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
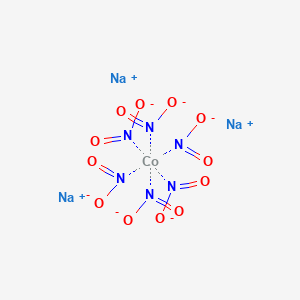
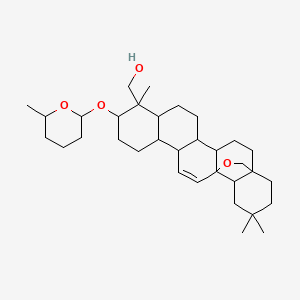
![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)
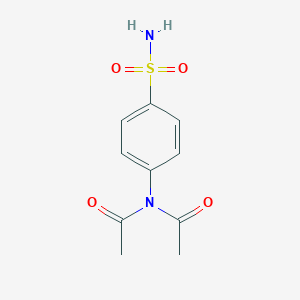
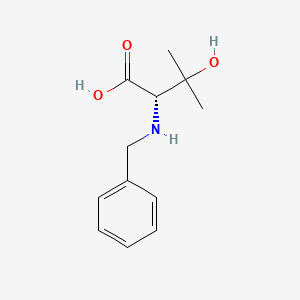
![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
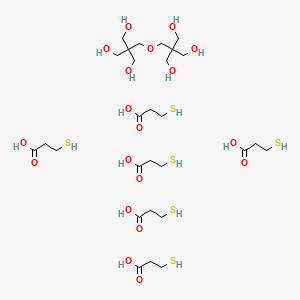
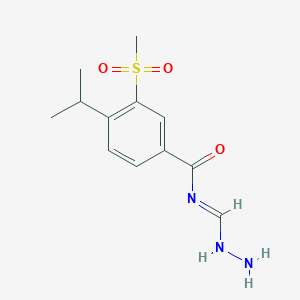
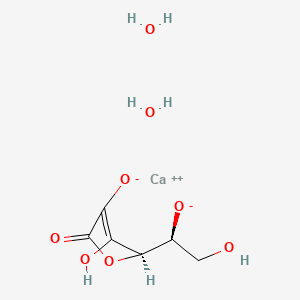
![(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol](/img/structure/B8065626.png)
